molecular formula C19H14N4O B178227 1,3-Di-6-quinolylurea CAS No. 532-05-8

1,3-Di-6-quinolylurea

Cat. No.: B178227
CAS No.: 532-05-8
M. Wt: 314.3 g/mol
InChI Key: MJNIRKGFUIUCQO-UHFFFAOYSA-N
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Description

NSC71881, also known as 1,3-Di-6-quinolylurea, is a chemical compound with the molecular formula C19H14N4O. It is characterized by its unique structure, which includes two quinoline rings connected by a urea linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Di-6-quinolylurea typically involves the reaction of 6-aminoquinoline with phosgene to form the corresponding isocyanate intermediate. This intermediate then reacts with another molecule of 6-aminoquinoline to yield the final product. The reaction is usually carried out under controlled conditions to ensure the purity and yield of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise temperature control to optimize the reaction conditions. The use of high-purity starting materials and solvents is crucial to achieve a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,3-Di-6-quinolylurea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The urea linkage allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often require the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted urea compounds .

Scientific Research Applications

1,3-Di-6-quinolylurea has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 1,3-Di-6-quinolylurea involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activity .

Comparison with Similar Compounds

  • 1,3-Di-4-quinolylurea
  • 1,3-Di-2-quinolylurea
  • 1,3-Di-8-quinolylurea

Comparison: 1,3-Di-6-quinolylurea is unique due to its specific positioning of the quinoline rings, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

1,3-di(quinolin-6-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O/c24-19(22-15-5-7-17-13(11-15)3-1-9-20-17)23-16-6-8-18-14(12-16)4-2-10-21-18/h1-12H,(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNIRKGFUIUCQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)N=CC=C4)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201253
Record name 1,3-Di-6-quinolylurea
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Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532-05-8
Record name 1,3-Di-6-quinolylurea
Source CAS Common Chemistry
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Record name 1,3-Di-6-quinolylurea
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Record name 1,3-Di-6-quinolylurea
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Record name 1,3-Di-6-quinolylurea
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Record name 1,3-di-6-quinolylurea
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Record name 1,3-DI-6-QUINOLYLUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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